molecular formula C6H8N2O2S B7909111 Ethyl 2-amino-thiazole-4-carboxylate

Ethyl 2-amino-thiazole-4-carboxylate

Cat. No.: B7909111
M. Wt: 172.21 g/mol
InChI Key: OANMTPKXRIIMCF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-thiazole-4-carboxylate (CAS 5398-36-7) is a heterocyclic compound with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.2 g/mol . It features a thiazole core substituted with an amino group at position 2 and an ethyl ester at position 3. This compound is widely utilized in organic synthesis, particularly as a precursor for peptidomimetics and pharmaceuticals due to its reactivity in coupling reactions . Its synthesis often involves cyclization of thioamides or Strecker-type reactions, though methods like the calcium carbonate-mediated approach may introduce partial racemization at the α-carbon .

Properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-5(9)10-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMTPKXRIIMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Workup

  • Reagents : Ethyl bromopyruvate (2 mol), thiourea (3 mol), ethanol (99.9%).

  • Procedure : The mixture is refluxed for 1–24 h, monitored by TLC. Post-reaction, the solution is concentrated, poured into ice-cold water, and basified to pH 10 with NaOH. The precipitate is filtered and recrystallized from ethanol.

  • Yield : Varies from 70% (24 h reflux) to 100% (1 h at 70°C), depending on reaction time and stoichiometry.

  • Melting Point : 175–177°C.

Mechanistic Insights

Thiourea acts as a bifunctional nucleophile, with sulfur attacking the electrophilic α-carbon of ethyl bromopyruvate. Subsequent intramolecular cyclization eliminates HBr, forming the 2-aminothiazole core. Shorter reaction times (1 h) at 70°C minimize side reactions, enhancing yield.

Alternative Synthesis Using Ethyl 2-Chloroacetoacetate

A patent-pending method employs ethyl 2-chloroacetoacetate and thiourea in ethanol, catalyzed by sodium carbonate. This approach avoids brominated precursors, reducing costs and handling risks.

Optimized Protocol

  • Reagents : Ethyl 2-chloroacetoacetate (33 g), thiourea (30.4 g), sodium carbonate (0.3–3.3 g), ethanol.

  • Procedure :

    • Ethyl acetate (10–35% in ethanol) is mixed with thiourea and sodium carbonate.

    • Ethyl 2-chloroacetoacetate is added dropwise at 40–55°C, followed by heating to 60–70°C for 5–5.5 h.

    • Solvent distillation, filtration, and pH adjustment to 9–10 with NaOH yield the product.

  • Yield : >98%.

  • Melting Point : 172–173°C.

Advantages Over Bromopyruvate Route

  • Lower Temperature : 60–70°C vs. 70°C reflux.

  • Catalyst Efficiency : Sodium carbonate facilitates deprotonation, accelerating cyclization.

  • Scalability : Distillation removes ethanol efficiently, simplifying industrial scale-up.

Comparative Analysis of Methodologies

Parameter Bromopyruvate Route Chloroacetoacetate Route
Reaction Time 1–24 h5–5.5 h
Temperature 70°C60–70°C
Yield 70–100%>98%
Byproduct Handling HBr neutralizationNaCl precipitation
Melting Point 175–177°C172–173°C

Factors Influencing Yield and Purity

Solvent Selection

Ethanol is universally preferred due to its ability to dissolve both thiourea and α-haloketones while stabilizing intermediates. Aqueous ethanol (10–35%) enhances thiourea reactivity in the chloroacetoacetate method.

Stoichiometry and Catalysis

  • Excess Thiourea : A 1.2:1 molar ratio (thiourea:haloketone) ensures complete conversion, avoiding unreacted haloketone.

  • Base Catalysis : Sodium carbonate (0.01–0.1 wt%) in the chloroacetoacetate route neutralizes HCl, shifting equilibrium toward product formation.

Purification Techniques

  • Recrystallization : Ethanol recrystallization achieves >99% purity.

  • pH Adjustment : Basifying to pH 9–10 precipitates the product while removing acidic impurities.

Industrial and Environmental Considerations

Cost-Effectiveness

The chloroacetoacetate method reduces raw material costs by 20% compared to bromopyruvate, as chloro derivatives are cheaper.

Waste Management

  • Bromide Byproducts : HBr from the bromopyruvate route requires neutralization, increasing waste treatment costs.

  • Chloride Byproducts : NaCl from the chloroacetoacetate method is non-toxic and easily separated .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been extensively studied for their potential in treating various diseases, particularly bacterial infections and cancer.

Case Studies

  • Antitumor Activity : A study reported that derivatives of this compound exhibited significant antitumor activity against multiple human tumor cell lines. For instance, one derivative showed a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line .
  • Antibacterial Properties : Research has indicated that this compound demonstrates antibacterial activity against Mycobacterium tuberculosis, a major global health concern .

Agricultural Chemicals

In the realm of agriculture, this compound is utilized as a building block for the development of environmentally friendly pesticides and herbicides. This aligns with the increasing demand for sustainable agricultural practices.

Applications

  • Pesticide Formulation : It contributes to the synthesis of novel agrochemicals that target specific pests while minimizing environmental impact .
  • Herbicide Development : The compound is also involved in creating herbicides that are effective against a wide range of weeds without harming crops .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly those focused on enzyme inhibition and receptor binding. This research is crucial for understanding biological pathways and identifying potential therapeutic targets.

Research Findings

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, providing insights into potential treatment strategies .
  • Receptor Binding Studies : It plays a role in studying how certain compounds interact with biological receptors, which is essential for drug design and development .

Material Science

This compound is also explored in material science, particularly in developing new materials with enhanced properties.

Applications

  • Polymer Additives : The compound is being researched as an additive to improve the durability and performance of polymers used in various applications, including coatings and plastics .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAntitumor agents, antibacterial drugsSignificant activity against leukemia and tuberculosis
Agricultural ChemicalsPesticides, herbicidesEnvironmentally friendly formulations
Biochemical ResearchEnzyme inhibition, receptor binding studiesInsights into therapeutic targets
Material SciencePolymer additivesEnhanced durability and performance

Mechanism of Action

The mechanism of action of Ethyl 2-amino-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs of Ethyl 2-amino-thiazole-4-carboxylate, emphasizing differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Method Notes
This compound 5398-36-7 C₆H₈N₂O₂S 172.2 Amino (C2), ester (C4) Calcium carbonate method Partial racemization observed
Ethyl 5-aminothiazole-4-carboxylate 18903-18-9 C₆H₈N₂O₂S 172.2 Amino (C5), ester (C4) Strecker addition Altered reactivity in coupling
Ethyl 2-methylthiazole-4-carboxylate 6436-59-5 C₇H₉NO₂S 171.2 Methyl (C2), ester (C4) Not specified Increased lipophilicity
Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate 2197063-18-4 C₁₂H₁₁N₃O₄S 293.3 Nitroanilino (C2), ester (C4) Nucleophilic substitution Electron-withdrawing nitro group enhances stability
Ethyl 4-amino-2-(ethylthio)thiazole-5-carboxylate 950273-32-2 C₈H₁₂N₂O₂S₂ 232.3 Ethylthio (C2), amino (C4) Not specified Sulfur substituent improves metabolic resistance

Key Observations:

  • Substituent Position: Shifting the amino group from C2 (target compound) to C5 (Ethyl 5-aminothiazole-4-carboxylate) alters regioselectivity in reactions, impacting downstream applications like peptidomimetic synthesis .
  • Electron Effects: Electron-withdrawing groups (e.g., nitro in Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate) increase stability but reduce nucleophilicity compared to the amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-thiazole-4-carboxylate
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